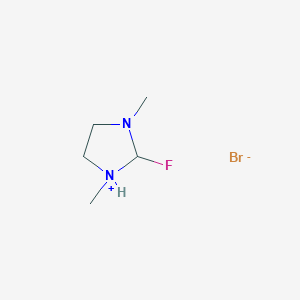
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide
Overview
Description
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide is a chemical compound belonging to the imidazolium family Imidazolium compounds are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves several steps. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles . Another method involves the reaction of 1,3-dimethylimidazolidine with phthaloyl chloride at high temperatures, followed by the addition of 1,4-dioxane to precipitate the target molecule .
Chemical Reactions Analysis
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The imidazolium ring allows for various substitution reactions, including halogenation and alkylation.
Common reagents used in these reactions include nickel catalysts, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Medicine: It is being studied for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide involves its interaction with molecular targets and pathways. The imidazolium ring allows the compound to interact with various enzymes and receptors, leading to its biological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide can be compared with other similar compounds, such as:
1,3-Dimethylimidazolium chloride: Similar structure but different halide ion.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Contains an azido group and a different counterion.
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate: Contains mesityl groups and a different counterion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromide ion, which can influence its reactivity and applications.
Properties
Molecular Formula |
C5H12BrFN2 |
|---|---|
Molecular Weight |
199.06 g/mol |
IUPAC Name |
2-fluoro-1,3-dimethylimidazolidin-1-ium;bromide |
InChI |
InChI=1S/C5H11FN2.BrH/c1-7-3-4-8(2)5(7)6;/h5H,3-4H2,1-2H3;1H |
InChI Key |
FFKPFVFLKLSSQC-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCN(C1F)C.[Br-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
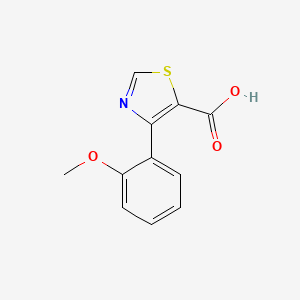


![6-(3-Bromo-4-fluorophenyl)-9-isopropyl-9H-imidazo[4,5-c]pyridazine](/img/structure/B8492867.png)
![7-(4-fluorophenyl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B8492881.png)
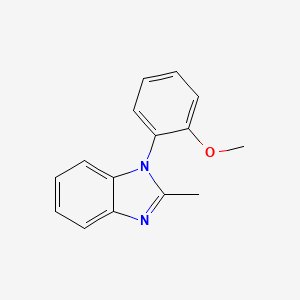
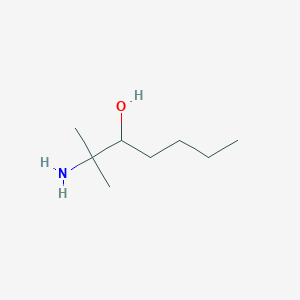
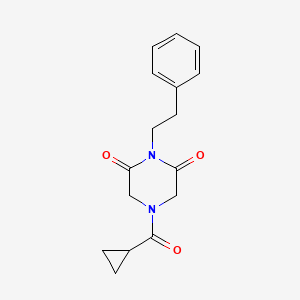
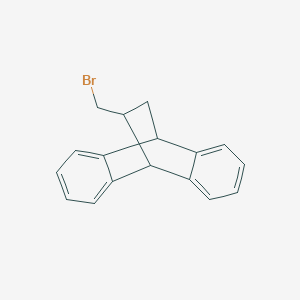
![4-Benzyl-2-({2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B8492907.png)
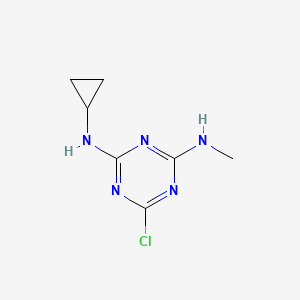
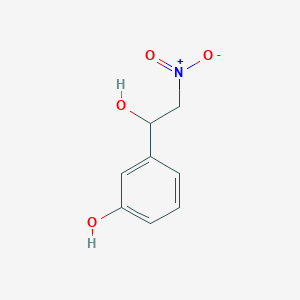
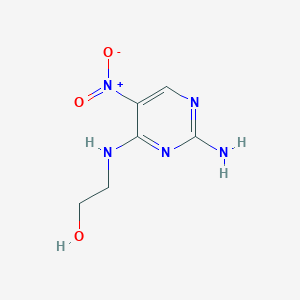
![1h-Pyrazole-3-carboxamide,4-[3-(hydroxymethyl)phenyl]-1-[(4-methoxyphenyl)methyl]-n-phenyl-](/img/structure/B8492940.png)
